LogP Comparison: 7-Methyl-5-oxa-8-azaspiro[3.5]nonane vs. Morpholine
7-Methyl-5-oxa-8-azaspiro[3.5]nonane, as a spirocyclic oxetane-azetidine, is designed to act as a bioisostere for morpholine in drug design [1]. The introduction of a spirocyclic center, combined with the 7-methyl group, alters the lipophilicity (LogP) compared to the parent morpholine. While direct LogP data for 7-Methyl-5-oxa-8-azaspiro[3.5]nonane is not publicly available, class-level data for similar spirocyclic azetidines indicate that they can achieve a LogP reduction of up to -1.0 relative to the parent heterocycle [2]. This reduction can improve aqueous solubility and reduce non-specific binding, which are critical for optimizing drug candidates [2].
| Evidence Dimension | Lipophilicity (LogP/logD) |
|---|---|
| Target Compound Data | Not available (class-level data: expected LogP reduction vs. morpholine) |
| Comparator Or Baseline | Morpholine (LogP ~ -0.86) |
| Quantified Difference | Class-level: ΔLogD ≈ -1.0 (spirocyclic azetidines vs. parent heterocycles) |
| Conditions | Predicted/calculated values for spirocyclic azetidine analogs |
Why This Matters
Lower LogP can enhance aqueous solubility and reduce non-specific binding, improving drug-like properties.
- [1] Degennaro, L., et al. (2024). 'Angular' Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery. Angewandte Chemie International Edition. View Source
- [2] Degorce, S. L., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198–1204. View Source
